(5-Amino-2-methylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

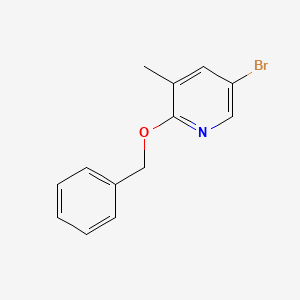

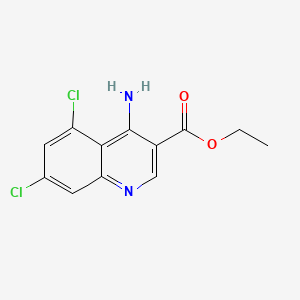

“(5-Amino-2-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 1003042-50-9 and a molecular weight of 150.97 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of boronic acids, including “(5-Amino-2-methylphenyl)boronic acid”, often involves the use of pinacol boronic esters as valuable building blocks . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis .Molecular Structure Analysis

The linear formula of “(5-Amino-2-methylphenyl)boronic acid” is C7H10BNO2 . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis

Boron-catalyzed reactions, including those involving boronic acids, are a significant area of study in organic chemistry . Boronic acids can interact with amines and carboxylic acids, forming boroxine complexes . This interaction is likely to occur in catalytic amidation reactions .It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

(SM Coupling):(a) Overview: Suzuki–Miyaura coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically distinct fragments, facilitated by palladium catalysts. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and the use of organoboron reagents.

(b) Organoboron Reagents: The oroganoboron reagents play a crucial role in SM coupling. They are relatively stable, environmentally benign, and readily prepared. These reagents rapidly undergo transmetalation with palladium(II) complexes, leading to efficient bond formation.

© Applications::- Sensor Development: Boronic acids interact with diols and strong Lewis bases, making them valuable for sensing applications. They can be used in homogeneous assays or heterogeneous detection systems .

Sensing Applications

(a) Interaction with Diols: Boronic acids specifically interact with cis-diols, forming reversible complexes. This property has led to their use in various sensing applications. For instance, they can detect glucose levels due to the interaction between boronic acids and glucose.

(b) Multivalent Boronic Acid Sensors: Researchers have developed multivalent boronic acid sensor molecules to improve selectivity toward specific analytes. These sensors enhance sensitivity and accuracy in detecting target molecules .

Clinical Applications

(a) Tavaborole (Kerdyn®): Tavaborole, a boron-containing compound, is used as a treatment for fungal infections. It demonstrates antifungal activity and has been applied in clinical settings.

(b) Bortezomib (Velcade®): Bortezomib, another boron-based compound, serves as an anti-cancer agent. It inhibits proteasomes and has shown efficacy in treating multiple myeloma and other malignancies .

Safety and Hazards

“(5-Amino-2-methylphenyl)boronic acid” is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statements H315-H319, indicating that it can cause skin and eye irritation . Precautionary statements P305+P351+P338 are also associated with this compound, suggesting measures to take if it comes into contact with the eyes .

Mécanisme D'action

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling .

- Mechanistic insights into boron-catalysed direct amidation reactions .

- Synthesis of α-aminoboronic acids .

- Boronic acid based dynamic click chemistry: recent advances and applications .

- Organoboron compounds in asymmetric synthesis .

Propriétés

IUPAC Name |

(5-amino-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHYXGDCVKUSTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-methylphenyl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)